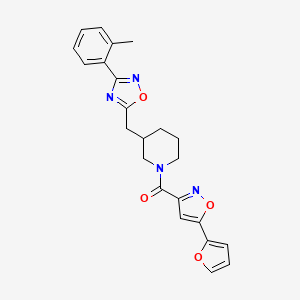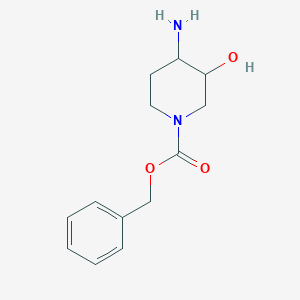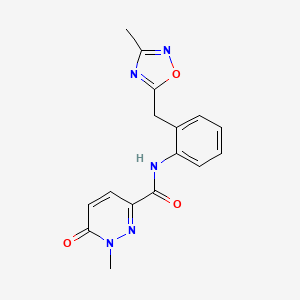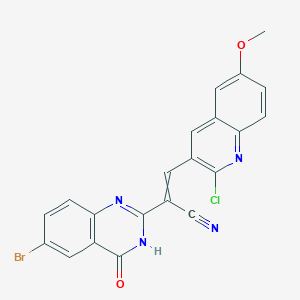
4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . The IUPAC name for a similar compound is 4-(1-piperazinylmethyl)phenol dihydrochloride .Chemical Reactions Analysis
Piperazine derivatives can be synthesized through various chemical reactions. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine, is 205.30 .Wissenschaftliche Forschungsanwendungen
- Piperazine derivatives, including EN300-27708312, have shown potential antimicrobial activity . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Further studies could focus on optimizing their antibacterial and antifungal properties.
- EN300-27708312 might have implications in treating tuberculosis. Investigating its effects on Mycobacterium tuberculosis and understanding its mechanism of action could be valuable.
- Piperazine-containing compounds have been studied for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . EN300-27708312 could be evaluated for neuroprotective effects and its ability to modulate relevant pathways.
- Piperazine derivatives are sometimes used illicitly as psychoactive substances . Investigating EN300-27708312’s effects on neurotransmitter systems and its potential as a therapeutic agent for mental health disorders could be worthwhile.
- Piperazine-based compounds can influence pharmacokinetic properties. Researchers could explore EN300-27708312 as part of drug delivery systems, enhancing bioavailability and targeting specific tissues .
Antimicrobial Properties
Antitubercular Activity
Neurodegenerative Diseases
Psychopharmacology
Drug Delivery Systems
Safety And Hazards
Zukünftige Richtungen
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future research directions could involve exploring the potential therapeutic applications of “4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride” and its derivatives.
Eigenschaften
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-3-11(4-2-9-1)6-8-5-10-12-7-8;;/h5,7,9H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIEIDNEDNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)




![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)
